molecular formula C8H13NO B3008273 1-(Hydroxymethyl)cyclohexane-1-carbonitrile CAS No. 50654-43-8

1-(Hydroxymethyl)cyclohexane-1-carbonitrile

Cat. No.: B3008273
CAS No.: 50654-43-8
M. Wt: 139.198
InChI Key: OTFFQLYIFZDRRJ-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)cyclohexane-1-carbonitrile is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.198. The purity is usually 95%.
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Scientific Research Applications

Conformational and Structural Studies

  • The carbonitrile molecule, as part of a compound with two fused six-membered rings and one six-membered ring linked through a spiro carbon atom, displays significant structural features such as chair conformations and envelope conformations in the 1,3-diaza ring. The dihedral angle between aromatic rings and hydrogen bonding interactions in the crystal lattice are of interest for understanding molecular interactions and designing new compounds (Liu et al., 2011).

Intramolecular Hydrogen Bonding

  • Research on isomeric hydroxycyclohexyl-carbinols, including derivatives of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile, has revealed insights into the preferential direction of intramolecular hydrogen bonding, which is critical for understanding the properties and reactivity of such compounds (Mōri & Tsuzuki, 1966).

Synthesis and Reactivity

  • The synthesis and conformational study of cyclohexane nucleosides, which involve derivatives similar to this compound, provide valuable information on the lack of antiviral activity of these compounds and their conformational properties as deduced from NMR and X-ray analysis (Maurinsh et al., 1997).
  • A regioselective synthesis approach for spiro compounds involving this compound analogs has been developed, utilizing microwave irradiation in water. This method highlights an environmentally friendly procedure, yielding products in excellent state of purity and elucidating the influence of reaction conditions on regiochemistry (Dandia et al., 2007).

Photochemical Studies

  • Investigations into the photochemistry of certain compounds in cyclohexane have shown that fluorescence and photocyclization are major deactivation channels, with evidence of adiabatic isomerization processes. These findings are relevant to the understanding of photochemical reactions involving cyclohexane derivatives (Bortolus et al., 2004).

Catalysis and Oxidation Reactions

  • Studies on the oxidation of alkanes, such as cyclohexane, with dioxygen catalyzed by transition metal chlorides in the presence of visible light have provided insights into the selectivity and efficiency of such reactions. This research is pertinent to the catalytic applications of cyclohexane derivatives (Takaki et al., 2003).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Properties

IUPAC Name

1-(hydroxymethyl)cyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-6-8(7-10)4-2-1-3-5-8/h10H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFFQLYIFZDRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 1-cyanocyclohexanecarboxylate (prepared according to Fleming et. al, J. Org. Chem. 2005, 70, 2200) (8.54 g, 51.10 mmol) in anhydrous tetrahydrofuran (300 mL) was added anhydrous methanol (3.1 mL, 78.00 mmol) and lithium borohydride (4.0 M solution in tetrahydrofuran 19 mL, 76 mmol). The reaction solution was heated to reflux under a nitrogen atmosphere for 4 hours, cooled to ambient temperature. The mixture was quenched by the slow addition of saturated aqueous ammonium chloride (5 mL). The mixture was diluted with ethyl acetate (400 mL), washed with a 2:1 mixture of saturated aqueous ammonium chloride and water (2×300 mL), dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to afford the title compound as a colorless oil (6.30 g, 89%): 1H NMR (300 MHz, CDCl3) δ 3.55 (s, 2H), 2.78 (br s, 1H), 1.98-1.93 (m, 2H), 1.74-1.69 (m, 4H), 1.63-1.48 (m, 4H).
Quantity
8.54 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
89%

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